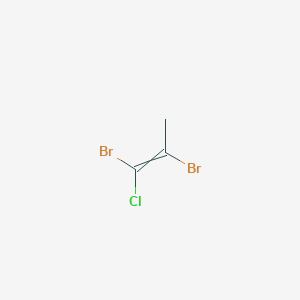

1,2-Dibromo-1-chloroprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

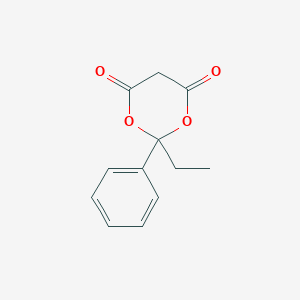

1,2-Dibromo-1-cloroprop-1-eno es un compuesto orgánico con la fórmula molecular C3H4Br2Cl. Es un miembro de la familia de los alquenos halogenados, caracterizado por la presencia de átomos de bromo y cloro unidos a un esqueleto de propeno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

1,2-Dibromo-1-cloroprop-1-eno se puede sintetizar mediante la halogenación de proenos. Un método común implica la adición de bromo y cloro a propeno en condiciones controladas. La reacción generalmente procede a través de un mecanismo de adición electrófila, donde el doble enlace del propeno reacciona con fuentes de bromo y cloro para formar el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la producción de 1,2-dibromo-1-cloroprop-1-eno se puede lograr utilizando reactores de halogenación a gran escala. El proceso implica la alimentación continua de propeno, bromo y cloro al reactor, donde la reacción tiene lugar bajo condiciones optimizadas de temperatura y presión para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dibromo-1-cloroprop-1-eno experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros nucleófilos, lo que lleva a la formación de diferentes derivados.

Reacciones de Eliminación: En condiciones básicas, el compuesto puede sufrir deshidrohalogenación para formar alquenos.

Reacciones de Adición: El doble enlace en el compuesto puede reaccionar con electrófilos, lo que lleva a la formación de productos de adición.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido, alcóxidos y aminas.

Reacciones de Eliminación: Se utilizan típicamente bases fuertes como hidróxido de potasio o etóxido de sodio.

Reacciones de Adición: Los electrófilos como haluros de hidrógeno o halógenos se emplean comúnmente.

Principales Productos Formados

Reacciones de Sustitución: Los productos incluyen varios alquenos y alquinos sustituidos.

Reacciones de Eliminación: El producto principal suele ser un alqueno menos sustituido.

Reacciones de Adición: Los productos suelen ser alcanos dihalogenados o haloalcanos.

Aplicaciones Científicas De Investigación

1,2-Dibromo-1-cloroprop-1-eno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos halogenados complejos.

Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Se están realizando investigaciones para explorar su posible uso en productos farmacéuticos, particularmente como precursor de ingredientes farmacéuticos activos.

Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales, incluidos polímeros y productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de 1,2-dibromo-1-cloroprop-1-eno implica su interacción con nucleófilos y electrófilos. Los átomos de halógeno del compuesto lo hacen altamente reactivo, permitiéndole participar en diversas reacciones químicas. Los objetivos moleculares y las vías involucradas dependen de las condiciones específicas de la reacción y la naturaleza de los reactivos.

Comparación Con Compuestos Similares

1,2-Dibromo-1-cloroprop-1-eno se puede comparar con otros alquenos halogenados, como:

1,2-Dibromoetano: Similar en estructura, pero carece del átomo de cloro.

1,2-Dicloropropeno: Contiene dos átomos de cloro en lugar de bromo.

1,2-Dibromopropano: Un análogo saturado sin doble enlace.

La singularidad de 1,2-dibromo-1-cloroprop-1-eno radica en su combinación de átomos de bromo y cloro, que le confiere una reactividad y propiedades distintas en comparación con sus análogos.

Propiedades

Número CAS |

143089-09-2 |

|---|---|

Fórmula molecular |

C3H3Br2Cl |

Peso molecular |

234.32 g/mol |

Nombre IUPAC |

1,2-dibromo-1-chloroprop-1-ene |

InChI |

InChI=1S/C3H3Br2Cl/c1-2(4)3(5)6/h1H3 |

Clave InChI |

YUGKELIDLMPXKE-UHFFFAOYSA-N |

SMILES canónico |

CC(=C(Cl)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)